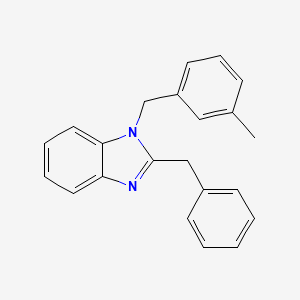
2-benzyl-1-(3-methylbenzyl)-1H-benzimidazole
Overview
Description
2-Benzyl-1-(3-methylbenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and clinical applications. Benzimidazole derivatives have been extensively studied due to their potential as antiviral, antifungal, antibacterial, antiamoebic, anti-HIV, antiulcer, and antihypertensive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(3-methylbenzyl)-1H-benzimidazole can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with aldehydes, acyl chloride, carboxylic acids, or esters under acidic conditions . Another method includes the use of copper-catalyzed three-component coupling reactions involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes . The reaction is typically carried out in the presence of copper catalysts and organic solvents like chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic approaches to overcome the disadvantages of traditional methods, such as strong acidic conditions and unstable substrates . Multicomponent reactions (MCRs) using copper catalysts and sulfonyl azides have been applied to synthesize numerous oxygen-containing and nitrogen-containing heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(3-methylbenzyl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-benzyl-1-(3-methylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Benzyl-1-(3-methylbenzyl)-1H-benzimidazole can be compared with other similar compounds, such as:
5-Nitrobenzimidazoles: Known for their antitumor activity against melanoma and breast cancer.
Telmisartan: Acts as an AT1 receptor antagonist and is used as an antihypertensive agent.
Bendamustine: Acts as an antileukemia agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-benzyl-1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-17-8-7-11-19(14-17)16-24-21-13-6-5-12-20(21)23-22(24)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBIYFPIXJGTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















